Epinephryl borate

Übersicht

Beschreibung

Epinephryl borate is a chemical compound formed by the complexation of epinephrine with boric acid. It is primarily used in ophthalmic solutions to reduce elevated intraocular pressure in conditions such as chronic open-angle glaucoma . The compound is known for its stability and effectiveness in maintaining the desired therapeutic effects of epinephrine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Epinephrylborat wird durch Reaktion von Epinephrin mit Borsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von Epinephrin in Wasser und die Zugabe von Borsäure unter kontrollierten Bedingungen, um den Boratkomplex zu bilden. Die Reaktion wird bei einem bestimmten pH-Wert durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Epinephrylborat die Verwendung von hochreinen Reagenzien und kontrollierten Umgebungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epinephrylborat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Epinephrylborat wieder in seine Stammverbindung Epinephrin umwandeln.

Substitution: Die Boratgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren und spezielle Lösungsmittel, um effizient abzulaufen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Epinephrin-Derivate und Boratester, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Ocular Hypertension Management

Epinephryl borate is primarily used to manage elevated IOP in patients suffering from chronic open-angle glaucoma. Its mechanism involves adrenergic activity, which helps in lowering IOP effectively when used alone or in conjunction with other medications such as miotics and β-adrenergic blocking agents .

Adjunctive Therapy in Eye Surgery

The compound is also utilized during surgical procedures involving the eye, where control of IOP is crucial. It can be administered topically to ensure effective intraoperative management of pressure .

Case Study 1: Clinical Efficacy in Glaucoma Patients

A study involving 38 eyes with peripheral iridectomies demonstrated the efficacy of 1% this compound in controlling IOP post-surgery. The results indicated a significant reduction in pressure levels, showcasing its utility as a therapeutic agent in postoperative care for glaucoma patients .

Case Study 2: Comparative Analysis with Other Agents

In a clinical setting, this compound was compared with traditional therapies for glaucoma management. The findings suggested that when combined with other agents, it provided an additive effect on lowering IOP, enhancing overall treatment outcomes .

Pharmacokinetics and Administration

This compound is typically administered as a topical ophthalmic solution. The recommended dosage is one drop instilled into the affected eye(s) once or twice daily. This route of administration ensures localized action with minimal systemic absorption, reducing potential side effects associated with oral or injectable forms of epinephrine .

Table 1: Summary of Clinical Applications

| Application | Description | Evidence Source |

|---|---|---|

| Ocular Hypertension Management | Reduces elevated IOP in chronic open-angle glaucoma | |

| Eye Surgery | Used to manage IOP during surgical procedures |

Table 2: Dosage Information

| Dosage Form | Concentration | Route of Administration | Frequency |

|---|---|---|---|

| Ophthalmic Solution | 1% | Topical | Once or twice daily |

Wirkmechanismus

Epinephryl borate exerts its effects by interacting with adrenergic receptors in the eye. The compound reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow. The borate complex enhances the stability and bioavailability of epinephrine, ensuring sustained therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Epinephrine: The parent compound, used in various medical applications.

Dipivefrin: A prodrug of epinephrine, used in ophthalmology.

Phenylephrine: Another adrenergic agonist used for similar purposes.

Uniqueness: Epinephryl borate is unique due to its enhanced stability and effectiveness in reducing intraocular pressure compared to other similar compounds. The borate complexation provides additional benefits in terms of prolonged action and reduced side effects .

Biologische Aktivität

Epinephryl borate, a derivative of epinephrine, is primarily utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in conditions such as chronic open-angle glaucoma. This compound combines the pharmacological properties of epinephrine with the buffering capacity of borate, enhancing its efficacy and tolerability in ocular applications.

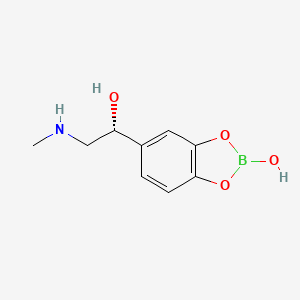

- Molecular Formula : CHBNO

- Molecular Weight : 209.007 g/mol

- Stereochemistry : Contains one defined stereocenter

This compound functions primarily through the activation of beta-adrenergic receptors, leading to an increase in aqueous humor outflow. This mechanism is crucial for managing elevated IOP, which is a significant risk factor for glaucoma. The compound's buffering capacity helps maintain a physiological pH, reducing irritation often associated with other formulations of epinephrine .

Efficacy in Reducing Intraocular Pressure

This compound has demonstrated significant efficacy in lowering IOP. A study indicated that topical application can lead to a reduction in IOP within one hour, peaking at four to eight hours post-application and lasting up to 24 hours .

Comparison with Other Formulations

| Formulation Type | IOP Reduction | Tolerability | Onset Time |

|---|---|---|---|

| This compound | Significant | Higher | 1 hour |

| Epinephrine Hydrochloride | Moderate | Lower | 5 minutes |

Clinical Studies and Case Reports

- Study on Efficacy : A clinical trial involving 20 healthy adults showed that a 1% ophthalmic solution of this compound effectively managed IOP with minimal adverse effects .

- Adverse Reactions : Common local reactions include transient burning, stinging, and conjunctival irritation. In prolonged use, some patients reported pigmentary deposits in the conjunctiva and potential visual disturbances .

- Case Study : A report highlighted a patient undergoing treatment with this compound who experienced effective pressure control without significant side effects, demonstrating its clinical utility in managing glaucoma .

Safety Profile

The safety profile of this compound is generally favorable compared to other formulations. However, caution is advised due to potential systemic absorption leading to sympathomimetic effects. Localized adverse reactions are common but can often be mitigated by adjusting the concentration used .

Eigenschaften

CAS-Nummer |

5579-16-8 |

|---|---|

Molekularformel |

C9H12BNO4 |

Molekulargewicht |

209.01 g/mol |

IUPAC-Name |

(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1 |

InChI-Schlüssel |

ZNMXKJDERFMXNF-ZETCQYMHSA-N |

SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

Isomerische SMILES |

B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O |

Kanonische SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

5579-16-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Epinephryl borate; Epinephrine borate; Eppy/N; l-Epinephrinyl borate; l-Adrenaline borate; EINECS 226-961-8; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.